MK8722
Overview
Description
MK-8722 is a potent, direct, allosteric activator of all twelve mammalian AMP-activated protein kinase (AMPK) complexes. AMPK is a master regulator of energy homeostasis in eukaryotes, playing a crucial role in maintaining cellular energy balance. MK-8722 has been developed to improve glucose homeostasis and has shown promise in treating metabolic disorders such as type 2 diabetes by enhancing glucose uptake and glycogen synthesis in skeletal muscle .
Preparation Methods
The synthesis of MK-8722 involves several steps, starting with the chlorination of a precursor compound using N-chlorosuccinimide (NCS). This is followed by a reaction with sodium iodide to produce an iodinated compound. The nitro group of this intermediate is then reduced using tin chloride to yield a diamino compound. Subsequent reactions include the formation of a carbamate intermediate, methylation, ozonolysis, and coupling with 4-biphenylboronic acid. The final product, MK-8722, is obtained after deprotection of the nitrogen atom .
Chemical Reactions Analysis
MK-8722 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: MK-8722 can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like tin chloride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: As an AMPK activator, it is used in research to study energy metabolism and related biochemical pathways.
Biology: MK-8722 is used to investigate the role of AMPK in cellular energy homeostasis and its impact on various biological processes.
Medicine: The compound has shown promise in treating metabolic disorders, particularly type 2 diabetes, by improving glucose uptake and glycogen synthesis in skeletal muscle.
Industry: MK-8722 is being explored for its potential use in developing new therapeutic agents for metabolic diseases
Mechanism of Action
MK-8722 exerts its effects by directly activating AMPK, a serine/threonine protein kinase that acts as a metabolic fuel sensor. Activation of AMPK leads to the phosphorylation of downstream target proteins involved in carbohydrate and lipid metabolism. This results in increased glucose uptake and glycogen synthesis in skeletal muscle, improving glycemia without causing hypoglycemia. The activation of AMPK by MK-8722 is both allosteric and phosphorylation-dependent, involving changes in intracellular adenylate charge and calcium levels .
Comparison with Similar Compounds
MK-8722 is unique in its ability to activate all twelve mammalian AMPK complexes with high potency. Similar compounds include:
AICAR: An AMPK activator with lower selectivity and rapid clearance from the body.
A-769662: Another AMPK activator with different selectivity and pharmacokinetic properties.
MSG010 and MSG011: Newly developed AMPK agonists that do not display α2-selectivity but have shown greater potency than MK-8722 in some assays.
MK-8722 stands out due to its high selectivity for AMPK complexes and its potential for treating metabolic disorders without significant side effects .
Properties
IUPAC Name |
(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c25-16-10-17-23(28-24(26-17)32-19-12-31-21-18(29)11-30-22(19)21)27-20(16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,18-19,21-22,29H,11-12H2,(H,26,27,28)/t18-,19-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMNBTZLYOOAGA-UGESXGAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394371-71-1 | |
Record name | MK-8722 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW3ZG69SHT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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